Bismuth sucrose octasulfate is a complex compound that combines bismuth with sucrose octasulfate, primarily known for its use in gastrointestinal treatments. This compound is particularly effective in protecting the gastric mucosa and has applications in treating peptic ulcers and other gastrointestinal disorders. It acts as a protective agent, forming a barrier over ulcers and preventing further irritation.
Bismuth sucrose octasulfate is derived from the sulfation of sucrose, followed by complexation with bismuth. The synthesis typically involves several steps, including sulfation and neutralization processes that yield the final product in a hydrated form. This compound is commercially available and can be found through various chemical suppliers.
Bismuth sucrose octasulfate falls under the category of organometallic compounds, specifically classified as a sulfated polysaccharide complex. It is used in pharmacology as a gastroprotective agent.
The synthesis of bismuth sucrose octasulfate generally follows a multi-step process:
The synthesis can be performed in controlled environments to ensure optimal yields and purity. Specific parameters such as temperature, pressure, and reaction time are critical for achieving the desired product characteristics.
Bismuth sucrose octasulfate has a complex molecular structure characterized by its large molecular weight and intricate arrangement of atoms. The empirical formula is , indicating the presence of multiple sulfur and oxygen atoms linked to both bismuth and the sucrose backbone.
Bismuth sucrose octasulfate undergoes various chemical reactions, particularly in acidic environments where it can dissociate to release bismuth ions and sulfate groups. These reactions are crucial for its mechanism of action within the gastrointestinal tract.
The stability of bismuth sucrose octasulfate under physiological conditions allows it to persist long enough to exert its protective effects on gastric mucosa. Its reactivity with acids facilitates its therapeutic action against ulcers .
The mechanism of action of bismuth sucrose octasulfate involves its ability to adhere to ulcer sites in the gastric lining. Upon contact with gastric acid, it forms a viscous gel-like barrier that protects the underlying tissue from further damage caused by acid and pepsin.
Relevant data indicates that proper handling and storage conditions are necessary to maintain its efficacy .
Bismuth sucrose octasulfate has several scientific uses, primarily in medicine:
Bismuth sucrose octasulfate (Bi-SOS) is a coordination complex formed between bismuth cations (Bi³⁺) and sucrose octasulfate (SOS, C₁₂H₂₂O₃₅S₈), a fully sulfated disaccharide derivative. The SOS anion features eight sulfate groups (-OSO₃⁻) attached to all available hydroxyl sites of the sucrose molecule, creating a highly symmetrical and polyanionic structure [1] [8]. This extensive sulfation results in a molecular weight of 981.77 Da for the SOS anion itself, as confirmed by high-resolution mass spectrometry [1] [3]. The structural complexity is captured in its SMILES notation and InChIKey (UMRJAQRWEYCTLJ-PUGXJXRHSA-N), which reflect the stereochemical configuration critical for bismuth binding [1] [8].
Bismuth ions coordinate with sulfate oxygen atoms through ionic interactions rather than covalent bonds. Each Bi³⁺ typically exhibits a coordination number of 3–6, binding to sulfate groups from multiple SOS molecules to form an extended network. This is evidenced by the empirical formula C₃₆H₄₂Bi₈O₁₀₅S₂₄ for the fully coordinated complex, indicating a 3:8 stoichiometry (SOS:Bi) with a molecular weight of 4,596 g/mol [4]. The architecture enables Bi-SOS to resist enzymatic degradation in the gastrointestinal tract due to the absence of free hydroxyl groups and the steric shielding provided by sulfate clusters [3] [9].
Table 1: Molecular Descriptors of Bismuth Sucrose Octasulfate
Property | Value/Descriptor | Source Technique |
---|---|---|
Molecular Formula (Anion) | C₁₂H₂₂O₃₅S₈ | High-Resolution MS [1] |
Molecular Weight (Anion) | 981.77 Da | MS [1] [8] |
Molecular Formula (Complex) | C₃₆H₄₂Bi₈O₁₀₅S₂₄ | Elemental Analysis [4] |
SMILES Notation | Complex stereospecific string (see [1]) | Computational Chemistry |
InChIKey | UMRJAQRWEYCTLJ-PUGXJXRHSA-N | Reference Standard [1] |
Direct crystallographic data for Bi-SOS remains limited due to challenges in growing diffraction-quality crystals of this high-molecular-weight complex. However, predictive models and indirect characterization techniques provide insights into its three-dimensional organization. Collision cross-section (CCS) measurements via ion mobility spectrometry indicate a globular structure with an average CCS of 184 Ų for the [M]⁺ ion, suggesting significant molecular compactness despite its size [1]. The complex adopts a conformation where bismuth ions bridge SOS anions, forming a dense, insoluble lattice that minimizes Coulombic repulsion between sulfate groups [4] [6].
Counterions profoundly influence structural stability. Electrospray ionization mass spectrometry (ESI-MS) with ammonium or phosphonium salts reveals that Bi-SOS forms stable adducts like [SOS(TMA)₉]⁺ (TMA = tetramethylammonium), which prevent sulfate loss in the gas phase. This stabilization is attributed to charge shielding and reduced Coulombic fragmentation [3]. Similarly, cesium or diethylammonium adducts enable sensitive detection by LC-MS/MS, confirming the persistence of the SOS backbone in analytical conditions [3].
Table 2: Predicted Structural Parameters for Bi-SOS Adducts
Adduct Type | m/z | Predicted CCS (Ų) | Stability Profile |
---|---|---|---|
[M+H]⁺ | 982.778 | 173.0 | Moderate fragmentation |
[M+Na]⁺ | 1004.760 | 182.0 | Low stability |
[M-H]⁻ | 980.763 | 178.0 | High fragmentation |
[SOS(TMA)₉]⁺ | Not reported | Not reported | High stability [3] |
[SOS+Cs]₈⁺ | Not reported | Not reported | MS-detectable [3] |
The synthesis of Bi-SOS proceeds via a one-pot reaction that combines sulfation, ion exchange, and complexation. Key patents describe a sequential approach:
Critical parameters include temperature control (<40°C to prevent desulfation) and stoichiometric excess of Bi³⁺ (typically 3:1 Bi:SOS molar ratio). The product precipitates as a microcrystalline solid, purified via solvent washing (ethanol/acetone) to remove ionic byproducts [2] [5] [6]. Alternative routes use organobismuth precursors like bismuth trifluoroacetate for enhanced solubility, though these are cost-prohibitive for industrial scale [6].
Table 3: Synthesis Routes for Bismuth-SOS Complexes
Method | Reactants | Conditions | Yield |
---|---|---|---|
One-pot sulfation-complexation | Sucrose, SO₃, Bi(OH)₃ | pH 4.5, 25°C, 12 h | 78% [2] |
Ion exchange route | SOS-K⁺, BiONO₃ | Ethanol/H₂O, 35°C, 8 h | 85% [6] |
Acid-catalyzed precipitation | SOS-H⁺, BiCl₃ | Aqueous HCl, pH 4.0 | 68% [5] |
Bi-SOS exhibits pH-dependent stability, maintaining structural integrity in acidic environments (pH 1.0–3.0) but dissociating in neutral-to-alkaline conditions. This behavior is exploited therapeutically, as the complex remains intact in the stomach but releases SOS and bismuth ions in the duodenum (pH >6.0) [7] [9]. Mass balance studies in Sprague-Dawley rats using ¹⁴C-labeled Bi-SOS reveal that >95% of orally administered bismuth is excreted fecally, primarily as insoluble bismuth salts (e.g., BiOCl, Bi₂S₃). Meanwhile, SOS metabolites account for 99.2% of fecal radioactivity, confirming minimal systemic absorption of the intact complex [7].
Degradation occurs via two pathways:
Table 4: Dissociation Products of Bi-SOS in Physiological Milieu
Condition | Primary Degradation Products | Detection Method |
---|---|---|
Gastric (pH 1.5) | Bi-SOS (partially intact), Bi³⁺ | LC-MS/MS [3] [7] |
Duodenal (pH 6.5) | SOS⁸⁻, BiOCl, Bi-albumin complexes | Radiotracer (¹⁴C), ICP-MS [7] |
Systemic | SOS metabolites (negligible), Bi³⁺ (traces) | Tissue biodistribution [7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1